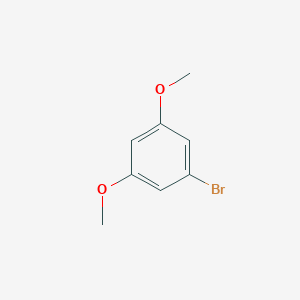

1-Bromo-3,5-dimethoxybenzene

Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. wikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. innospk.comfiveable.me These reactions, such as the Suzuki, Heck, and Stille couplings, are cornerstones of synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. innospk.comfiveable.me

The versatility of aryl halides allows for the construction of complex molecular architectures from simpler, readily available precursors. fiveable.me This capability is particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comleapchem.com The reactivity of the carbon-halogen bond can be finely tuned by the nature of the halogen and the electronic properties of the substituents on the aromatic ring, providing chemists with a powerful tool for molecular design. libretexts.orgtrust-law-firm.com The development of novel catalytic systems continues to expand the scope of reactions involving aryl halides, solidifying their indispensable role in synthetic organic chemistry. rsc.orgrsc.org

Overview of Electron-Rich Aryl Halides and Their Reactivity

Electron-rich aryl halides are a subclass of aryl halides characterized by the presence of electron-donating groups on the aromatic ring. These substituents, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic system. cymitquimica.com This electronic enrichment has a profound impact on the reactivity of the molecule.

The increased electron density on the aromatic ring in electron-rich aryl halides generally deactivates them towards nucleophilic aromatic substitution (SNAᵣ) reactions, as the incoming nucleophile is repelled by the electron-rich arene. trust-law-firm.comdoubtnut.com However, these compounds are highly activated towards electrophilic aromatic substitution reactions, where the electron-donating groups stabilize the intermediates and direct incoming electrophiles to specific positions on the ring. leapchem.combyjus.com

Furthermore, the electronic nature of these compounds influences their participation in transition metal-catalyzed cross-coupling reactions. While aryl iodides are generally the most reactive, followed by bromides and then chlorides, the presence of electron-donating groups can modulate this reactivity. libretexts.org For instance, in some photocatalytic systems, aryl halides bearing electron-donating groups can be successfully engaged in reductive transformations. nih.gov The methoxy groups in 1-Bromo-3,5-dimethoxybenzene, for example, activate the ring for selective substitution and help control the regioselectivity of reactions. leapchem.com

Structural Features and Aromaticity of 1-Bromo-3,5-dimethoxybenzene

Attached to the benzene (B151609) ring are three substituents: a bromine atom at position 1, and two methoxy groups at positions 3 and 5. cymitquimica.com The methoxy groups are electron-donating, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. cymitquimica.com The bromine atom, while having an electron-withdrawing inductive effect (-I effect), also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+R effect). byjus.com This interplay of electronic effects influences the molecule's chemical behavior. cymitquimica.com

Table 1: Physicochemical Properties of 1-Bromo-3,5-dimethoxybenzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20469-65-2 | innospk.comnbinno.comchemicalbook.com |

| Molecular Formula | C₈H₉BrO₂ | innospk.comchemicalbook.comlookchem.com |

| Molecular Weight | 217.06 g/mol | innospk.comchemicalbook.comlookchem.com |

| Appearance | White to yellow/Crystals or Crystalline Powder | innospk.comlookchem.comchemdad.com |

| Melting Point | 62-66 °C | innospk.comlookchem.comchemdad.com |

| Boiling Point | 246.0 ± 20.0 °C at 760 mmHg | innospk.comlookchem.com |

| Density | ~1.4 g/cm³ | innospk.comlookchem.com |

| Solubility | Soluble in organic solvents like methanol, ethanol, acetone, and chloroform; sparingly soluble in water. | nbinno.comlookchem.comchemdad.com |

| Flash Point | 103.1 ± 17.3 °C | innospk.com |

This table is interactive and can be sorted by clicking on the column headers.

Research Scope and Objectives Pertaining to 1-Bromo-3,5-dimethoxybenzene

The primary research focus for 1-Bromo-3,5-dimethoxybenzene revolves around its utility as a versatile synthetic intermediate. nbinno.comnbinno.com Its applications span several key areas of chemical science, driven by its unique combination of functional groups.

The main objectives for utilizing this compound in research and development include:

Pharmaceutical Synthesis: It serves as a crucial building block in the creation of complex pharmaceutical molecules. innospk.comleapchem.com It is particularly valuable in the synthesis of pharmaceutical inhibitors through cross-coupling reactions. innospk.comlookchem.commedchemexpress.comalfa-chemistry.comthermofisher.kr For instance, it has been used in the synthesis of potential anti-cancer drugs. chemdad.comchemicalbook.comsigmaaldrich.com

Agrochemical Development: The compound is employed in the synthesis of fungicides, herbicides, and plant growth regulators. leapchem.com The bromine atom allows for easy modification, which is beneficial for structure-activity relationship (SAR) studies in the development of new agrochemicals. leapchem.com

Material Science: 1-Bromo-3,5-dimethoxybenzene is used to create functional materials such as conductive polymers, dyes, and materials for organic light-emitting diodes (OLEDs). leapchem.comfscichem.com The bromine functionality facilitates aryl coupling reactions to extend π-conjugation, a key property for these materials. leapchem.com

Organic Synthesis Methodology: It is used as a model substrate to study and develop new synthetic methods, including cross-coupling reactions, nucleophilic aromatic substitution, and halogen-lithium exchange reactions. leapchem.com For example, it can be synthesized from 3,5-dimethoxyaniline (B133145) via a diazotization reaction or from 1,3-dimethoxybenzene (B93181) through iridium-catalyzed arene borylation. guidechem.comlookchem.comchemdad.comchemicalbook.com It can also be used to prepare other important reagents like 3,5-dimethoxyphenylboronic acid. nbinno.com

The overarching goal is to leverage the specific reactivity of 1-Bromo-3,5-dimethoxybenzene to construct target molecules with desired properties efficiently and selectively. leapchem.com

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto the aromatic ring of 1,3-dimethoxybenzene. The two methoxy groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at positions 1 and 3, and the electronic activation at positions 2, 4, and 6, the bromine atom is selectively directed to the 4-position, which is sterically the most accessible and electronically enriched.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of aromatic rings. For electron-rich substrates like 1,3-dimethoxybenzene, this reaction is particularly efficient. wku.edu

Bromination of 1,3-Dimethoxybenzene with Bromine in the Presence of Lewis Acid Catalysts

The direct bromination of 1,3-dimethoxybenzene is a classic example of an electrophilic aromatic substitution reaction. wku.edunbinno.com In this process, molecular bromine (Br₂) is activated by a Lewis acid catalyst. Common Lewis acids employed for this purpose include ferric halides (FeX₃) and aluminum halides (AlX₃), such as ferric chloride (FeCl₃) or aluminum bromide (AlBr₃). nbinno.comlibretexts.org

The catalyst polarizes the bromine-bromine bond, creating a more potent electrophile (Br⁺). libretexts.org This enhanced electrophile is then attacked by the electron-rich benzene ring of 1,3-dimethoxybenzene. libretexts.org The strong activating effect of the two methoxy groups facilitates this attack. Following the attack, a proton is lost from the intermediate carbocation, restoring aromaticity and yielding the final product, 1-bromo-3,5-dimethoxybenzene. libretexts.org The catalyst is regenerated at the end of the reaction cycle. libretexts.org

| Parameter | Description | Reference |

| Substrate | 1,3-Dimethoxybenzene | |

| Reagent | Molecular Bromine (Br₂) | libretexts.org |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlBr₃) | nbinno.comlibretexts.org |

| Mechanism | Electrophilic Aromatic Substitution (EAS) | wku.edunbinno.com |

| Product | 1-Bromo-3,5-dimethoxybenzene |

Controlled Temperature and Inert Atmosphere Conditions in EAS

Control of reaction parameters is critical for achieving high selectivity and yield in electrophilic bromination. The bromination reaction is typically exothermic, and controlling the temperature is essential to manage the reaction rate. google.com For highly activated aromatic systems, lower temperatures (e.g., 0 to -20 °C) can enhance para-selectivity and prevent over-bromination or other side reactions. google.com Maintaining an inert atmosphere, for instance by using nitrogen or argon gas, is also crucial. This prevents the reaction of reagents with atmospheric oxygen and moisture, which could otherwise lead to degradation of the catalyst and the formation of unwanted byproducts.

Oxidative Nuclear Halogenation with (Diacetoxyiodo)benzene (B116549)

An alternative to using molecular bromine with a Lewis acid is oxidative halogenation. This method employs a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (also known as PIDA or DIB), as an oxidant. researchgate.netmdpi.com In this process, a simple halide salt like sodium bromide (NaBr) serves as the bromine source. researchgate.net PIDA oxidizes the bromide salt to generate a more reactive electrophilic brominating species in situ. This species then reacts with the activated aromatic ring of 1,3-dimethoxybenzene to yield the desired product. This approach is considered a milder and often more selective method for halogenating sensitive substrates. researchgate.netarkat-usa.org

Solvent-Free Halogenation Techniques in "Grindstone Chemistry"

"Grindstone chemistry," a form of mechanochemistry, offers a green and sustainable alternative to traditional solvent-based syntheses. beilstein-journals.org This technique involves the grinding of solid reactants together, often in a mortar and pestle or an automated grinder, to initiate a chemical reaction without the need for a solvent. beilstein-journals.orgchemspider.com

For the halogenation of activated aromatic compounds like phenols, which are structurally similar to 1,3-dimethoxybenzene, N-bromosuccinimide (NBS) can be used as the bromine source in a solvent-free system. beilstein-journals.org The reaction can be facilitated by a liquid-assisted grinding (LAG) agent like PEG-400. beilstein-journals.org This method is notable for its efficiency, reduced waste, short reaction times (often 10-15 minutes), and mild, room-temperature conditions. beilstein-journals.org The solid reactants are mixed and ground, and the mechanical force provides the energy to overcome the activation barrier of the reaction. beilstein-journals.orgchemspider.com

| Technique | Description | Advantages | Reference |

| Grindstone Chemistry | Solvent-free reaction initiated by mechanical grinding of solid reagents. | Environmentally friendly, fast reaction times, mild conditions, high atom economy. | beilstein-journals.org |

| Reagents | Substrate, N-halosuccinimide (e.g., NBS), optional grinding auxiliary (e.g., PEG-400). | Readily available and stable solid reagents. | beilstein-journals.org |

| Apparatus | Mortar and pestle or automated grinder. | Simple and accessible instrumentation. | beilstein-journals.org |

Diazotization-Based Syntheses

A fundamentally different route to 1-bromo-3,5-dimethoxybenzene begins with 3,5-dimethoxyaniline. guidechem.com This multi-step synthesis involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a bromine atom in a Sandmeyer-type reaction. guidechem.comresearchgate.net

The process begins by dissolving 3,5-dimethoxyaniline in a strong acid, such as 48% hydrobromic acid. guidechem.com The solution is cooled to 0°C, and a solution of sodium nitrite (B80452) (NaNO₂) is added dropwise. guidechem.com This forms the corresponding diazonium salt. guidechem.com In a separate flask, a solution of cuprous bromide (CuBr) in hydrobromic acid is heated to boiling. guidechem.com The freshly prepared cold diazonium salt solution is then added slowly to the hot cuprous bromide solution. guidechem.com The diazonium group is replaced by bromine, releasing nitrogen gas. After the reaction is complete, the crude product is often purified by steam distillation to yield 1-bromo-3,5-dimethoxybenzene as a white solid. guidechem.com This method has been reported to produce the final product with a yield of 55.8%. guidechem.com

| Step | Reagents | Conditions | Purpose | Reference |

| 1. Diazotization | 3,5-Dimethoxyaniline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | 0°C | Conversion of the amino group (-NH₂) to a diazonium salt (-N₂⁺). | guidechem.com |

| 2. Sandmeyer Reaction | Diazonium Salt, Cuprous Bromide (CuBr), Hydrobromic Acid (HBr) | Boiling | Substitution of the diazonium group with a bromine atom. | guidechem.com |

| 3. Purification | Crude Product | Steam Distillation | Isolation of pure 1-Bromo-3,5-dimethoxybenzene. | guidechem.com |

Preparation from 3,5-Dimethoxyaniline via Sandmeyer Reaction

1-Bromo-3,5-dimethoxybenzene can be synthesized from 3,5-dimethoxyaniline through a diazotization reaction followed by a Sandmeyer reaction. In a typical procedure, 3,5-dimethoxyaniline is treated with a solution of sodium nitrite in aqueous hydrobromic acid at a low temperature (0°C) to form the corresponding diazonium salt. This intermediate is then added to a heated solution of cuprous bromide in hydrobromic acid. The reaction mixture is heated to facilitate the substitution of the diazonium group with a bromine atom. The crude product is often purified by steam distillation to yield 1-Bromo-3,5-dimethoxybenzene as a white solid. guidechem.com One reported synthesis using this method achieved a yield of 55.8%. guidechem.com

Reaction Conditions and Yield Optimization in Diazotization

The efficiency of the Sandmeyer reaction is highly dependent on the conditions of the initial diazotization step. Key parameters that are often optimized include the temperature, the concentration of the acid, and the choice of the diazotizing agent. Maintaining a low temperature, typically between 0 and 5°C, is crucial to prevent the premature decomposition of the unstable diazonium salt. nih.gov

For the synthesis of a similar compound, 1-bromo-3,4,5-trimethoxybenzene, optimization of the Sandmeyer reaction conditions led to a significant increase in yield to about 87.5%. researchgate.net The optimized conditions involved a specific molar ratio of the aniline (B41778) derivative, sodium nitrite, and sodium bromide, a diazotization temperature below 5°C, and a controlled decomposition of the diazonium salt complex. researchgate.net While specific optimization data for the diazotization of 3,5-dimethoxyaniline is not extensively detailed in the provided search results, the principles of optimizing temperature, reagent stoichiometry, and reaction time are generally applicable to maximize the yield and purity of the final product.

Table 1: Reagents and Conditions for the Synthesis of 1-Bromo-3,5-dimethoxybenzene via Sandmeyer Reaction

| Reagent/Condition | Role/Parameter | Details | Reference |

|---|---|---|---|

| 3,5-Dimethoxyaniline | Starting Material | The aromatic amine that is converted to a diazonium salt. | guidechem.com |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with hydrobromic acid to form nitrous acid in situ. | guidechem.com |

| Hydrobromic Acid (HBr) | Acidic Medium & Bromide Source | Provides the acidic environment for diazotization and is the source of the bromide nucleophile. | guidechem.com |

| Cuprous Bromide (CuBr) | Catalyst | Catalyzes the substitution of the diazonium group with bromide. | guidechem.com |

| Temperature | Reaction Parameter | Maintained at 0°C during diazotization to ensure stability of the diazonium salt. | guidechem.com |

| Steam Distillation | Purification Method | Used to isolate and purify the final product. | guidechem.com |

| Yield | Outcome | A yield of 55.8% has been reported for this synthesis. | guidechem.com |

Metal-Catalyzed Synthetic Routes

An alternative synthetic strategy to access 1-Bromo-3,5-dimethoxybenzene involves a two-step process starting with the iridium-catalyzed C-H borylation of 1,3-dimethoxybenzene. This method offers a different regiochemical approach, functionalizing the C-H bond at the 5-position of the 1,3-dimethoxybenzene ring.

The iridium-catalyzed borylation of arenes is a powerful method for the direct conversion of C-H bonds to C-B bonds. umich.edu A commonly employed and highly effective catalyst system for this transformation consists of an iridium(I) precursor, such as [Ir(COD)(OMe)]₂, and a bipyridine ligand, typically 4,4′-di-tert-butylbipyridine (dtbpy). nih.govorganic-chemistry.org This catalytic system is known for its high efficiency and functional group tolerance. organic-chemistry.org The reaction proceeds via a catalytic cycle that is believed to involve Ir(III) and Ir(V) intermediates. illinois.edu

The arylboronate ester intermediate produced from the borylation of 1,3-dimethoxybenzene can then be converted to 1-Bromo-3,5-dimethoxybenzene. This transformation is typically achieved through a halogenation reaction. A common method involves the use of copper(II) bromide (CuBr₂) to effect the bromination of the arylboronate ester. organic-chemistry.orgorganic-chemistry.org This two-step sequence of iridium-catalyzed borylation followed by copper-mediated bromination provides a regioselective route to meta-halogenated 1,3-disubstituted arenes. organic-chemistry.org This approach is particularly useful as it tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org

Table 2: Key Components in the Iridium-Catalyzed Borylation Route

| Component | Role | Description | References |

|---|---|---|---|

| 1,3-Dimethoxybenzene | Starting Material | The arene substrate for the C-H borylation reaction. | |

| [Ir(COD)(OMe)]₂ | Catalyst Precursor | An iridium(I) complex that forms the active catalyst. | nih.govorganic-chemistry.org |

| 4,4′-di-tert-butylbipyridine (dtbpy) | Ligand | Stabilizes the iridium center and influences the catalytic activity. | nih.govorganic-chemistry.org |

| Bis(pinacolato)diboron (B136004) (B₂pin₂) | Boron Source | Provides the boryl group for the C-H functionalization. | illinois.edu |

| 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Intermediate | The arylboronate ester formed after the borylation step. | organic-chemistry.org |

| Copper(II) Bromide (CuBr₂) | Brominating Agent | Used to convert the arylboronate ester to the final aryl bromide product. | organic-chemistry.orgorganic-chemistry.org |

Palladium-Catalyzed Methods (e.g., Heck-type reactions for derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example. u-szeged.hunih.govresearchgate.net While specific examples of Heck-type reactions involving 1-bromo-3,5-dimethoxybenzene to synthesize its derivatives are not extensively detailed in the provided literature, the general principles of this reaction are well-established and applicable.

The Heck reaction typically involves an aryl bromide, such as 1-bromo-3,5-dimethoxybenzene, reacting with an alkene in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. nih.gov

The reaction of 1-bromo-3,5-dimethoxybenzene with various alkenes, such as styrenes or acrylates, would be expected to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives. u-szeged.hunih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. Supported palladium catalysts, for instance, have been investigated for their activity and recyclability in Heck coupling reactions. u-szeged.hu

Table 1: General Conditions for Heck-Type Reactions

| Component | Example | Role |

| Aryl Halide | 1-Bromo-3,5-dimethoxybenzene | Substrate |

| Alkene | Styrene, Methyl acrylate | Coupling partner |

| Catalyst | Pd(OAc)₂, Pd/C | Facilitates C-C bond formation |

| Base | Na₂CO₃, Et₃N | Neutralizes HX byproduct |

| Solvent | DMF, NMP | Reaction medium |

Alternative and Less Efficient Synthetic Strategies

An alternative, though often less efficient, route to obtaining a dimethoxy-substituted bromobenzene (B47551) is through the partial methoxylation of 1,3,5-tribromobenzene (B165230). This method involves the nucleophilic substitution of bromide ions with methoxide (B1231860) ions. A patented method describes the synthesis of 1,3,5-trimethoxybenzene (B48636) from 1,3,5-tribromobenzene using sodium methoxide in the presence of a cuprous halide catalyst, such as cuprous chloride. google.comrsc.org

To achieve the desired 1-bromo-3,5-dimethoxybenzene, the reaction conditions would need to be carefully controlled to favor the substitution of only two of the three bromine atoms. This selective partial reaction presents a significant synthetic challenge.

The primary challenges in the 3,5-dimethoxylation of 1,3,5-tribromobenzene are achieving high yield and selectivity for the desired product. The statistical distribution of products often leads to a mixture of mono-, di-, and tri-substituted compounds, as well as unreacted starting material.

Lower reaction temperatures during the methoxylation of 1,3,5-tribromobenzene have been noted to result in the formation of by-products such as 3,5-dibromoanisole (B46405) and 5-bromo-1,3-dimethoxybenzene. This highlights the difficulty in controlling the reaction to selectively produce the desired isomer. The separation of this mixture of closely related compounds can be challenging and often leads to a low isolated yield of the target molecule.

Synthesis of Key Precursors and Intermediates

The synthesis begins with the conversion of 3,5-dihydroxybenzoic acid to 3,5-dimethoxybenzoic acid. This is typically achieved by methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base. google.com

The subsequent esterification of 3,5-dimethoxybenzoic acid can be carried out using an alcohol, such as ethanol, in the presence of an acid catalyst like concentrated sulfuric acid. google.commasterorganicchemistry.combrainly.com This Fischer esterification is an equilibrium-driven process. masterorganicchemistry.comchemguide.co.uk

Table 2: Esterification of 3,5-Dimethoxybenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,5-Dimethoxybenzoic acid | Ethanol | Concentrated H₂SO₄ | Ethyl 3,5-dimethoxybenzoate |

The resulting ester, ethyl 3,5-dimethoxybenzoate, is then reduced to 3,5-dimethoxybenzyl alcohol. This reduction can be effectively accomplished using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.orggoogle.com Following the reduction, the benzylic alcohol, 3,5-dimethoxybenzyl alcohol, can be converted to the desired 1-(bromomethyl)-3,5-dimethoxybenzene. This final step is a bromination reaction, which can be achieved using reagents like phosphorus tribromide or carbon tetrabromide in the presence of triphenylphosphine. rsc.org

Properties

IUPAC Name |

1-bromo-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRFIMBWRVMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348631 | |

| Record name | 1-bromo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-65-2 | |

| Record name | 1-bromo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-Dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 3,5 Dimethoxybenzene

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on substituted benzene (B151609) rings is dictated by the electronic properties of the existing substituents. In the case of 1-bromo-3,5-dimethoxybenzene, the interplay between the activating methoxy (B1213986) groups and the deactivating bromine atom governs the position of substitution for incoming electrophiles.

Methoxy groups (–OCH₃) are potent activating groups in electrophilic aromatic substitution. libretexts.org This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org Groups that donate electrons via resonance are classified as ortho, para-directors because they preferentially direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

In 1-bromo-3,5-dimethoxybenzene, the two methoxy groups are situated meta to each other. Their directing effects are additive. The positions ortho and para to the methoxy group at C-3 are C-2, C-4, and C-6. Similarly, the positions ortho and para to the methoxy group at C-5 are C-4 and C-6. Consequently, the combined electronic influence of both methoxy groups strongly enriches the electron density at positions C-2, C-4, and C-6, making them the most probable sites for electrophilic attack.

However, steric hindrance can play a significant role. masterorganicchemistry.com The C-2 position is flanked by two methoxy groups, making it sterically hindered compared to the C-4 and C-6 positions, which are adjacent to only one methoxy group each. masterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the C-4 or C-6 positions. Due to the symmetry of the molecule, these two positions are equivalent. A notable example is the nitration of 1-bromo-3,5-dimethoxybenzene, which yields 1-bromo-3,5-dimethoxy-2-nitrobenzene, indicating that under certain conditions, substitution can occur at the more sterically hindered position. chemdad.com

Halogens, including bromine, present a unique case in EAS. They are considered deactivating groups because their strong electronegativity withdraws electron density from the benzene ring through induction, making the ring less nucleophilic and slowing the rate of reaction compared to benzene. youtube.commasterorganicchemistry.com

Despite being deactivating, halogens are ortho, para-directors. pressbooks.pubwou.edu This is because the lone pairs on the halogen atom can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. youtube.comyoutube.com

In 1-bromo-3,5-dimethoxybenzene, the bromine atom is at the C-1 position. Its directing effect would favor substitution at the C-2 and C-6 positions (ortho) and the C-4 position (para).

When considering the combined effects of all three substituents, the powerful activating and directing influence of the two methoxy groups dominates the weaker deactivating effect of the bromine. The positions most activated are C-2, C-4, and C-6. The bromine's directing effect also aligns with these positions. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the methoxy groups.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for EAS |

|---|---|---|---|---|

| Methoxy (–OCH₃) | C-3 | Activating (Resonance Donor) | Ortho, Para | C-2, C-4, C-6 |

| Methoxy (–OCH₃) | C-5 | Activating (Resonance Donor) | Ortho, Para | C-4, C-6 |

| Bromine (–Br) | C-1 | Deactivating (Inductive Withdrawer) | Ortho, Para | C-2, C-6, C-4 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-withdrawing groups (EWGs). libretexts.org For an SNAr reaction to occur, two main conditions must typically be met:

Presence of a good leaving group: Halides are common leaving groups.

Activation of the ring: The aromatic ring must be substituted with strong electron-withdrawing groups, such as nitro (–NO₂) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

The structure of 1-bromo-3,5-dimethoxybenzene is not well-suited for SNAr reactions under standard conditions. The methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring. This disfavors attack by a nucleophile and destabilizes the negatively charged intermediate required for the SNAr mechanism. Therefore, SNAr reactions with this compound would require very harsh conditions or the use of extremely powerful nucleophiles. libretexts.org

Due to the electron-rich nature of the 3,5-dimethoxyphenyl system, 1-bromo-3,5-dimethoxybenzene shows limited reactivity towards common nucleophiles via the SNAr pathway. The presence of the electron-donating methoxy groups deactivates the ring for nucleophilic attack. Consequently, there is a scarcity of documented research detailing successful SNAr reactions with this specific compound using typical nucleophiles like hydroxides, alkoxides, or amines under conventional conditions. Displacement of the bromide would likely require alternative mechanisms, such as those involving organometallic intermediates or benzyne (B1209423) formation under strongly basic conditions.

Cross-Coupling Reactions

1-Bromo-3,5-dimethoxybenzene is a valuable substrate for various palladium-catalyzed cross-coupling reactions. chemdad.commedchemexpress.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common starting materials due to their reactivity and stability. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester. wikipedia.orgyoutube.com 1-Bromo-3,5-dimethoxybenzene can react with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. guidechem.commasterorganicchemistry.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov For example, it can be used to prepare 3,5-dimethoxyphenylboronic acid, a useful reagent in further organic synthesis. nbinno.com

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org 1-Bromo-3,5-dimethoxybenzene can serve as the aryl halide component in this reaction, allowing for the synthesis of various stilbene (B7821643) and cinnamate (B1238496) derivatives. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org 1-Bromo-3,5-dimethoxybenzene can be coupled with primary or secondary amines to synthesize N-aryl amines. rsc.orgjk-sci.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. jk-sci.comorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Vinyl |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) | Aryl-Nitrogen |

Other Significant Transformations

The methoxy groups of 1-Bromo-3,5-dimethoxybenzene can be cleaved to yield the corresponding phenol (B47542), 5-bromo-benzene-1,3-diol. chemdad.com Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the demethylation of aryl methyl ethers. commonorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control its high reactivity. commonorganicchemistry.comcommonorganicchemistry.com

The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the alkyl-oxygen bond. researchgate.net It is predicted that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov The reaction is quenched with water or other protic solvents to hydrolyze the resulting boron-oxygen intermediates and liberate the final phenol product. orgsyn.org

Table 5: Typical Conditions for BBr₃ Demethylation

| Parameter | Details |

| Reagent | Boron Tribromide (BBr₃) |

| Substrate | 1-Bromo-3,5-dimethoxybenzene |

| Product | 5-bromo-benzene-1,3-diol |

| Solvent | Dichloromethane (DCM) |

| Temperature | Typically from -78 °C or 0 °C to room temperature. commonorganicchemistry.com |

| Workup | Quenching with water, ice, or aqueous base. commonorganicchemistry.comorgsyn.org |

The aromatic ring of 1-Bromo-3,5-dimethoxybenzene can undergo electrophilic aromatic substitution, such as nitration, to introduce a nitro group. This reaction leads to the formation of 1-bromo-3,5-dimethoxy-2-nitrobenzene. chemdad.com

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. The two methoxy groups (-OCH₃) are strong activating, ortho-, para- directing groups. The bromine atom is a deactivating, but also ortho-, para- directing group. In this case, the powerful activating effect of the methoxy groups dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to a position ortho to both methoxy groups. The position between the two methoxy groups is sterically hindered. Therefore, nitration occurs at the C2 position, which is ortho to one methoxy group and meta to the other, as well as ortho to the bromine atom.

Metal-Halogen Exchange Reactions (e.g., with tBuLi)

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species, thereby reversing its polarity and enabling it to act as a nucleophile. oup.com In the case of 1-Bromo-3,5-dimethoxybenzene, the bromine atom can be exchanged with a metal, typically lithium, by treatment with a strong organolithium base such as tert-butyllithium (B1211817) (tBuLi).

The reaction is typically conducted at very low temperatures, such as -78 °C, in an inert anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. acs.orgacs.org The reaction proceeds rapidly, with the highly basic tert-butyl carbanion from tBuLi attacking the bromine atom on the aromatic ring. This results in the formation of the highly reactive 3,5-dimethoxyphenyllithium intermediate and tert-butyl bromide as a byproduct.

The generally accepted mechanism for lithium-halogen exchange involves the formation of a reversible "ate-complex" intermediate. wikipedia.org In this proposed pathway, the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the aryl halide. oup.com The rate of exchange is kinetically controlled and typically follows the trend I > Br > Cl. oup.com Due to the high reactivity of the resulting aryllithium species, it is usually generated in situ and immediately trapped with an appropriate electrophile to yield the desired substituted product.

| Feature | Description |

| Reagent | tert-Butyllithium (tBuLi) |

| Substrate | 1-Bromo-3,5-dimethoxybenzene |

| Product (Intermediate) | 3,5-Dimethoxyphenyllithium |

| Typical Solvents | Anhydrous Tetrahydrofuran (THF), Diethyl ether |

| Typical Temperature | -78 °C to -100 °C acs.org |

| Mechanism | Nucleophilic attack on the bromine atom, potentially via an "ate-complex" oup.comwikipedia.org |

| Key Outcome | Formation of a nucleophilic aryl lithium species for subsequent reactions |

Oxidation Reactions of Methoxy Groups

The oxidation of methoxy groups (-OCH₃) on an aromatic ring, particularly their conversion to quinone structures, is highly dependent on their substitution pattern. For derivatives of 1,4-dimethoxybenzene, oxidative demethylation to the corresponding 1,4-benzoquinone (B44022) is a well-established transformation, often achieved using oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or cobalt(III) fluoride. oup.comresearchgate.net This process is believed to proceed via aryl-oxygen bond cleavage.

However, 1-Bromo-3,5-dimethoxybenzene possesses a 1,3- (or meta) substitution pattern of its methoxy groups. This arrangement does not readily lend itself to oxidation into a stable quinone structure, which typically requires a 1,2- or 1,4-dioxygenated pattern. Research on the oxidation of the parent compound, 1,3-dimethoxybenzene (B93181), indicates that instead of direct oxidation of the methoxy groups, other reactions tend to occur. For instance, electrochemical oxidation often leads to the formation of polymer films. chemicalbook.com Chemical oxidation can result in coupling reactions or substitution on the aromatic ring itself rather than transformation of the methoxy groups. For example, rather than oxidation, electrophilic aromatic substitution, such as iodination, has been shown to occur readily on the 1,3-dimethoxybenzene ring. acs.org

Therefore, under typical oxidative conditions aimed at methoxy groups, 1-Bromo-3,5-dimethoxybenzene is not expected to undergo facile conversion to a quinone. The electron-rich aromatic ring is more likely to undergo other transformations, such as electrophilic aromatic substitution, or under harsher conditions, degradation of the molecule.

| Oxidizing Agent Class | Expected Reactivity with 1-Bromo-3,5-dimethoxybenzene | Common Products with Related Isomers |

| Ceric Ammonium Nitrate (CAN) | Ring substitution (e.g., nitration) or no reaction is more likely than methoxy group oxidation. mdpi.comrsc.org | 1,4-Benzoquinones (from 1,4-dimethoxybenzenes) researchgate.net |

| Hypervalent Iodine Reagents | Potential for ring-ring coupling or other substitutions. | Can oxidize phenols to quinones. nih.gov |

| Electrochemical Oxidation | Likely leads to polymerization or complex coupling products. chemicalbook.com | Can lead to trimerization in 1,2-dimethoxybenzene. acs.org |

Formation of Aryl Boronic Acid Esters with Pinacol (B44631) Diborane (B8814927)

The conversion of aryl halides to aryl boronic acids or their esters is a cornerstone of modern organic synthesis, providing crucial building blocks for cross-coupling reactions like the Suzuki-Miyaura coupling. 1-Bromo-3,5-dimethoxybenzene can be effectively converted into its corresponding boronic acid pinacol ester, 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. mdma.ch

This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. researchgate.net The reaction involves treating the aryl bromide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base.

The catalytic cycle is understood to begin with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by a transmetalation step with the diboron (B99234) reagent, which is facilitated by the base (commonly a carboxylate salt like potassium acetate). The final step is reductive elimination, which yields the aryl boronic acid ester and regenerates the active Pd(0) catalyst. researchgate.net The resulting pinacol ester is generally stable, allowing for purification by standard methods like chromatography, and can be used directly in subsequent cross-coupling reactions. researchgate.net

| Component | Role / Example |

| Substrate | 1-Bromo-3,5-dimethoxybenzene |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Product | 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Catalyst | Palladium complexes, e.g., PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) |

| Base | Potassium acetate (B1210297) (KOAc) or other similar bases |

| Solvent | Anhydrous, aprotic solvents like Dioxane, DMSO, or Toluene |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as an Intermediate in Pharmaceutical Inhibitor Synthesis

1-Bromo-3,5-dimethoxybenzene is a key intermediate in the creation of various pharmaceutical inhibitors. medchemexpress.comchemdad.com Its utility lies in its ability to participate in cross-coupling reactions, which are fundamental in the assembly of complex organic molecules. medchemexpress.comchemdad.com This reactivity allows for the introduction of the 3,5-dimethoxyphenyl group into a larger molecular scaffold, a common feature in many biologically active compounds.

The synthesis of these inhibitors often involves a multi-step process where 1-Bromo-3,5-dimethoxybenzene is a critical starting material or intermediate. chemdad.com For instance, it can be synthesized from 1,3-dimethoxybenzene (B93181) through an iridium-catalyzed arene borylation reaction. tandfonline.com This method provides an efficient route to this important precursor, facilitating its use in the broader synthesis of pharmaceutical agents.

| Reaction Type | Role of 1-Bromo-3,5-dimethoxybenzene | Significance |

| Cross-Coupling Reactions | Provides the 3,5-dimethoxyphenyl moiety | Enables the construction of complex inhibitor molecules |

| Arene Borylation | Product of the reaction | Efficient synthesis of the key intermediate |

Synthesis of Anti-Cancer Agents

The pursuit of novel and effective treatments for cancer has led researchers to explore a wide array of synthetic strategies. 1-Bromo-3,5-dimethoxybenzene has emerged as a valuable precursor in the development of several classes of anti-cancer agents.

One notable application of 1-Bromo-3,5-dimethoxybenzene is in the multi-step synthesis of bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride. chemdad.com This organometallic compound, a type of titanocene (B72419), has shown promise as a potential anti-cancer drug. chemdad.com The synthesis involves the incorporation of the 3,5-dimethoxyphenyl groups, derived from 1-Bromo-3,5-dimethoxybenzene, onto the cyclopentadienyl (B1206354) ligands of the titanium center.

Resveratrol (B1683913), a naturally occurring compound, has garnered attention for its potential health benefits, including anti-cancer properties. tandfonline.com However, its therapeutic efficacy can be limited by its metabolic instability. To address this, researchers have synthesized O-methylated analogues of resveratrol, which often exhibit improved lipophilicity and pharmacological profiles. tandfonline.com

An efficient synthesis of a tri-O-methylated resveratrol derivative utilizes 1-Bromo-3,5-dimethoxybenzene as a key starting material. tandfonline.comnih.gov The synthesis involves an advanced Heck reaction, a type of cross-coupling reaction, to link the 3,5-dimethoxyphenyl group with another molecular fragment. tandfonline.com This approach provides a streamlined route to resveratrol derivatives with potentially enhanced anti-cancer activity. tandfonline.com

| Compound | Starting Material | Key Reaction | Potential Advantage |

| Tri-O-methylated resveratrol | 1-Bromo-3,5-dimethoxybenzene | Advanced Heck Reaction | Improved pharmacological profile |

Ribonucleotide reductase (RNR) and tyrosinase are two enzymes that have been identified as potential targets for cancer therapy. nih.goveurekaselect.comnih.gov Developing compounds that can inhibit both of these enzymes simultaneously presents a promising strategy for creating more effective anti-cancer drugs. Research in this area has utilized 1-Bromo-3,5-dimethoxybenzene as a building block in the design and synthesis of such dual inhibitors. The 3,5-dimethoxyphenyl moiety is a common feature in various tyrosinase inhibitors. nih.gov

The endocannabinoid system, particularly the CB1 receptor, is another area of interest in cancer research. Adamantyl cannabinoids are a class of compounds that interact with these receptors and have been investigated for their therapeutic potential. nih.govnih.gov In the synthesis of certain adamantyl cannabinoid analogs, 1-Bromo-3,5-dimethoxybenzene plays a role in constructing the necessary molecular framework. For example, 3,5-dimethoxyphenyllithium, generated from 1-bromo-3,5-dimethoxybenzene, can be used in nucleophilic addition reactions to build the core structure of these cannabinergic ligands. researchgate.net

Estrogen Receptor-beta Ligands Development

Estrogen receptors (ERs), particularly ERβ, are important targets in the development of treatments for various conditions, including certain types of cancer. nih.govresearchgate.net The development of selective ERβ ligands is an active area of research. While direct synthesis examples were not detailed in the provided context, the structural motif of 1-Bromo-3,5-dimethoxybenzene is relevant to the design of molecules that can interact with the estrogen receptor. The dimethoxy-substituted phenyl ring can serve as a key pharmacophore for binding to the receptor's ligand-binding domain.

Precursor for Natural Product Synthesis

1-Bromo-3,5-dimethoxybenzene is a key starting material for the laboratory synthesis of complex natural products and their analogues. Its chemical structure is particularly amenable to cross-coupling reactions, enabling the construction of the core skeletons of various biologically active molecules.

O-methylated Analogues of Resveratrol

The natural phytoalexin resveratrol has garnered significant attention for its potential health benefits, including chemopreventive, anti-inflammatory, and cardiovascular-protective properties. Current time information in Dodge County, US. However, its therapeutic potential can be limited by metabolic instability. O-methylated analogues of resveratrol often exhibit improved lipophilicity and a pharmacological profile that can be comparable or even superior to the parent compound. Current time information in Dodge County, US.

1-Bromo-3,5-dimethoxybenzene is an essential precursor in the synthesis of these O-methylated resveratrol analogues. Current time information in Dodge County, US. A common synthetic strategy involves a Heck-type reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. Current time information in Dodge County, US. In this context, 1-Bromo-3,5-dimethoxybenzene serves as the aryl halide component. For instance, an efficient synthesis of a tri-O-methylated resveratrol derivative has been demonstrated using an advanced Heck reaction that couples 1-Bromo-3,5-dimethoxybenzene with 4-vinylanisole. Current time information in Dodge County, US. This reaction, promoted by a palladium catalyst such as Pd(dba)2 in the presence of a suitable ligand like P(t-Bu)3, can achieve high yields and excellent stereoselectivity for the desired E-isomer. Current time information in Dodge County, US.

| Reaction Component | Role in Synthesis | Example Reaction |

| 1-Bromo-3,5-dimethoxybenzene | Aryl halide precursor | Heck cross-coupling |

| 4-Vinylanisole | Alkene coupling partner | Heck cross-coupling |

| Palladium catalyst (e.g., Pd(dba)2) | Catalyzes C-C bond formation | Heck cross-coupling |

This synthetic route provides a reliable method for accessing resveratrol analogues, facilitating further investigation into their therapeutic properties.

Development of Novel Therapeutic Agents

The utility of 1-Bromo-3,5-dimethoxybenzene extends beyond natural product synthesis into the development of entirely novel molecules designed to interact with specific biological targets. It is a versatile intermediate used to create compounds for various therapeutic applications, including oncology.

Investigated Biological Activities and Interactions with Biomolecules

One of the significant areas of investigation for compounds derived from 1-Bromo-3,5-dimethoxybenzene is cancer therapy. It has been used as a starting material in the synthesis of novel organometallic compounds with cytotoxic properties. researchgate.net Specifically, it is a precursor for synthesizing diarylmethyl substituted titanocenes. researchgate.net

The synthesis involves the reaction of (3,5-dimethoxyphenyl)lithium, generated from 1-Bromo-3,5-dimethoxybenzene and tert-butyl lithium, with a 6-arylfulvene. researchgate.net This is followed by a transmetallation with titanium tetrachloride to yield the final titanocene complex. researchgate.net These resulting titanocene compounds have been evaluated for their anti-cancer activity. For example, a titanocene synthesized from this precursor was tested against pig kidney carcinoma (LLC-PK) cells and demonstrated significant cytotoxicity, with a measured IC50 value of 7.8 x 10⁻⁵ M. researchgate.net This activity highlights the potential of using 1-Bromo-3,5-dimethoxybenzene as a scaffold for developing new metal-based anticancer drugs. researchgate.net

| Derived Compound Class | Biological Target/Model | Observed Activity | IC50 Value |

| Diarylmethyl substituted titanocenes | Pig Kidney Carcinoma (LLC-PK) cells | Cytotoxicity | 7.8 x 10⁻⁵ M researchgate.net |

Role in Drug Discovery and Development

The fundamental role of 1-Bromo-3,5-dimethoxybenzene in drug discovery lies in its utility as an intermediate in cross-coupling reactions, which are among the most widely used transformations in pharmaceutical synthesis. nih.gov Reactions like the Suzuki-Miyaura and Heck couplings are cornerstones of modern medicinal chemistry, allowing for the efficient construction of complex molecular architectures from simpler building blocks. nih.govnih.gov

1-Bromo-3,5-dimethoxybenzene, as an aryl bromide, is an ideal substrate for these reactions. The bromine atom provides a reactive site for palladium-catalyzed coupling, while the two methoxy (B1213986) groups can influence the electronic properties of the molecule and provide points for further functionalization. This makes it a valuable component for generating libraries of compounds in the early stages of drug discovery. nih.gov Its use in synthesizing pharmaceutical inhibitors via these cross-coupling reactions is a key application. nih.gov The ability to readily couple this dimethoxy-substituted phenyl ring to other aromatic or heterocyclic systems is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. nih.gov

Applications in Materials Science and Functional Materials

Synthesis of Symmetrical Benzimidazole (B57391) Ruthenium Complexes

1-Bromo-3,5-dimethoxybenzene is a key starting material in the multi-step synthesis of specialized, symmetrical benzimidazole ruthenium complexes. One notable example involves the creation of a ruthenium complex containing pyrene (B120774) groups. The synthesis pathway leverages 1-Bromo-3,5-dimethoxybenzene to construct the core ligand structure. This process includes steps such as reaction with pinacol (B44631) diborane (B8814927) to form an aryl boronic acid ester, followed by demethylation and subsequent reaction with 1-(4-bromobutyl)pyrene. The final complex is formed by reacting this intricate ligand with a ruthenium precursor like hydrated ruthenium trichloride. These piano-stool type ruthenium complexes are a significant class of compounds investigated for their catalytic and medicinal properties.

The pyrene groups incorporated into the ruthenium complexes described above serve a crucial function as anchoring moieties. Pyrene is well-known for its ability to adsorb onto the surface of sp²-hybridized carbon materials, such as carbon nanotubes (CNTs) and reduced graphene oxide (rGO), through non-covalent π-π stacking interactions nih.govresearchgate.net. This interaction allows for the stable immobilization of the ruthenium complex onto carbon-based electrodes or support materials nih.govacs.org.

This immobilization is critical for developing heterogeneous photosensitizers and electrocatalysts. The noncovalent attachment is sufficiently robust to allow for electrochemical studies of the immobilized complexes nih.gov. Once anchored, these hybrid materials have potential applications in fields like water oxidation catalysis acs.org. Furthermore, the interaction between the ruthenium metallic core and the pyrene units can lead to fluorescence quenching, a property that can be exploited in the development of chemosensors or advanced photocatalytic systems acs.orgrsc.org.

Precursor for Advanced Materials with Specific Electrical Characteristics

The structure of 1-Bromo-3,5-dimethoxybenzene makes it an ideal monomer for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki and Heck reactions allow for the formation of new carbon-carbon bonds, enabling the polymerization of aryl halides like 1-Bromo-3,5-dimethoxybenzene with other monomers masterorganicchemistry.comiastate.edu.

This capability is used to create polymers with extended π-conjugated systems, which are the basis for organic semiconductors. The resulting polymers, such as poly(phenylene vinylene) or poly(phenylene) derivatives, can possess specific electrical characteristics suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The tandem Suzuki polymerization/Heck cyclization is one advanced strategy used to create rigid, ladder-type conjugated polymers with improved charge migration properties mdpi.com. The methoxy (B1213986) groups on the benzene (B151609) ring influence the solubility and electronic properties of the final polymer.

Development of Squaraine Dyes with Enhanced Thermal Stability

1-Bromo-3,5-dimethoxybenzene is a precursor for aniline (B41778) derivatives that are fundamental components in the synthesis of symmetrical squaraine dyes wikipedia.orgnih.gov. The bromo group can be converted to an amino group to yield 3,5-dimethoxyaniline (B133145) chemicalbook.com. This aniline derivative is then condensed with squaric acid to form the characteristic squaraine chromophore nih.govcore.ac.uk. The methoxy substituents on the aniline rings can influence the twisting angle of the molecular structure, which in turn affects the dye's optical properties and aggregation behavior in solution osti.gov.

Squaraine dyes exhibit strong and narrow absorption bands in the near-infrared region, but their application has been limited by poor thermal and chemical stability wikipedia.orgnih.gov. A significant advancement in overcoming this limitation is the encapsulation of the squaraine dye within a macrocycle to form a rotaxane. This mechanically interlocked architecture protects the dye's core from nucleophilic attack and dramatically enhances its stability. Research has shown that encapsulating a squaraine dye in a rotaxane can increase its thermal stability from a decomposition temperature of around 100°C to over 250°C rsc.org. This improvement makes these dyes viable for applications requiring high-temperature processing, such as laser welding of polymers rsc.org.

Applications in Sensory Biology (via iodobenzene (B50100) derivatives)

In the field of sensory biology and chemical sensing, functional molecules are often constructed using versatile intermediates. While 1-Bromo-3,5-dimethoxybenzene itself is not directly used, it can be readily converted to its iodo-derivative, 1-Iodo-3,5-dimethoxybenzene. Iodinated aromatics are highly valuable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond mdpi.com.

This enhanced reactivity makes 1-Iodo-3,5-dimethoxybenzene a superior intermediate for attaching complex functional groups, such as the pyrene moieties discussed in the context of ruthenium complexes (Section 5.1). Pyrene-functionalized ruthenium nanoparticles have been successfully demonstrated as highly sensitive chemosensors for the detection of nitroaromatic compounds, which are components of many explosives acs.org. The detection mechanism relies on the quenching of pyrene's fluorescence upon interaction with the analyte. Therefore, the conversion of 1-Bromo-3,5-dimethoxybenzene to its iodinated counterpart provides a crucial pathway to building sophisticated molecular systems for sensory applications.

Integration into Polymer and Supramolecular Chemistry

1-Bromo-3,5-dimethoxybenzene is a valuable component in both polymer and supramolecular chemistry due to its defined structure and reactive bromine handle.

Polymer Chemistry: As detailed in section 5.2, its primary role is as a monomer in cross-coupling polymerization reactions like the Suzuki and Heck couplings masterorganicchemistry.com. These reactions enable the creation of rigid, conjugated polymers with tailored electronic and photophysical properties. The ability to form C-C bonds with high efficiency allows for the construction of well-defined polymer backbones incorporating the 3,5-dimethoxyphenyl unit mdpi.comresearchgate.net.

Supramolecular Chemistry: The 3,5-dimethoxyphenyl moiety derived from the starting material can be incorporated into larger molecules designed for self-assembly. These molecules can form ordered, non-covalent structures driven by forces such as hydrogen bonding or π-π stacking rsc.org. A prime example of its application in supramolecular chemistry is in the synthesis of squaraine dye rotaxanes (Section 5.3), where the dye acts as the thread component within a macrocyclic ring, forming a mechanically interlocked molecule with enhanced stability and novel properties rsc.org. The principles of self-assembly are also used to direct the formation of complex architectures where specific intermolecular interactions, such as those involving carborane derivatives with 3,5-disubstituted phenyl groups, guide the creation of the final supramolecular structure rsc.org.

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis of 1-Bromo-3,5-dimethoxybenzene

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. Traditional synthesis routes for 1-Bromo-3,5-dimethoxybenzene, such as the diazotization of 3,5-dimethoxyaniline (B133145) followed by a Sandmeyer-type reaction, often involve harsh conditions and generate significant waste. guidechem.com

Future research is focused on catalytic and biocatalytic methods. An emerging greener alternative is the iridium-catalyzed arene borylation of 1,3-dimethoxybenzene (B93181), which offers a more direct and efficient pathway. chemdad.com Furthermore, the development of photobiocatalytic systems represents a promising frontier. For instance, visible-light-activated "ene"-reductase enzymes have been shown to catalyze coupling reactions on related methoxybenzene structures, suggesting a potential pathway for enzymatic or photoenzymatic synthesis and functionalization that would operate under mild, environmentally benign conditions. acs.orgresearchgate.net These strategies aim to minimize solvent use, reduce energy consumption, and avoid stoichiometric toxic reagents.

Stereoselective Synthesis of Chiral Derivatives and Intermediates

Chirality is a critical feature in many pharmaceuticals and biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. While 1-Bromo-3,5-dimethoxybenzene is itself achiral, it serves as a valuable prochiral scaffold for introducing stereogenic centers.

Future research will likely focus on the development of asymmetric transformations involving this compound. This includes the stereoselective synthesis of axially chiral biaryl compounds through transition-metal-catalyzed cross-coupling reactions. The C-Br bond provides a reactive handle for such transformations, including asymmetric Suzuki, Heck, or Sonogashira couplings, by employing chiral ligands on the metal catalyst. nih.gov Additionally, new-to-nature enzymes, such as evolved cytochrome P450s, are being engineered to perform selective C-H functionalization, which could enable the direct, enantioselective synthesis of complex chiral amides and other derivatives from simple aromatic precursors. nih.govdigitellinc.com The development of these methods will be crucial for accessing novel, enantiomerically pure compounds for drug discovery and materials science.

Novel Catalytic Systems for Transformations Involving 1-Bromo-3,5-dimethoxybenzene

The transformation of 1-Bromo-3,5-dimethoxybenzene into more complex molecules heavily relies on catalytic systems, predominantly those based on palladium. mdpi.comresearchgate.net This compound is a common substrate in numerous palladium-catalyzed cross-coupling reactions used to form new carbon-carbon and carbon-heteroatom bonds. chemdad.comnih.gov

Emerging research is exploring novel catalytic systems to expand the reaction scope and improve efficiency. This includes the use of metallaphotocatalysis, which combines transition-metal catalysis with photoredox catalysis to enable previously challenging transformations under mild conditions, such as the coupling of aryl bromides with light alkanes. unica.it Visible-light-driven photocatalysis, using either metal complexes or organic dyes, offers an environmentally friendly way to generate aryl radicals from aryl halides, opening pathways for new types of bond formations. nih.govmdpi.com Furthermore, biocatalytic systems, such as enzyme fusions and multifunctional biocatalysts, are being designed to perform cascade reactions in a single pot, which could streamline the synthesis of complex derivatives from 1-Bromo-3,5-dimethoxybenzene. acs.orgnih.gov

Exploration of New Biological Activities and Therapeutic Targets

1-Bromo-3,5-dimethoxybenzene is a key intermediate in the synthesis of various molecules with demonstrated or potential therapeutic applications. Its derivatives have shown promise in several areas of medicinal chemistry, making it a valuable scaffold for drug discovery.

One of the most significant applications is in cancer research. The compound is a precursor for the synthesis of bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, a titanocene (B72419) derivative identified as a promising anti-cancer agent. sigmaaldrich.com Additionally, it has been utilized in the synthesis of novel inhibitors for enzymes such as CYP17, which is a target in prostate cancer therapy. The general utility of 1-Bromo-3,5-dimethoxybenzene as an intermediate for preparing pharmaceutical inhibitors via cross-coupling reactions is well-established. chemdad.com The structural motif is also found in naturally occurring, biologically active brominated phenols, suggesting its relevance in mimicking natural products. semanticscholar.org

| Precursor | Synthesized Derivative/Target | Therapeutic Area/Biological Activity |

| 1-Bromo-3,5-dimethoxybenzene | bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride | Anti-cancer agent |

| 1-Bromo-3,5-dimethoxybenzene | Methoxy- and hydroxy-substituted methyleneimidazolyl biphenyls | CYP17 Inhibition (Prostate Cancer) |

| 1-Bromo-3,5-dimethoxybenzene | Various pharmaceutical inhibitors | General Drug Discovery |

Advanced Applications in Optoelectronics and Nanoscience

The unique electronic properties of the dimethoxybenzene core make its derivatives attractive candidates for applications in materials science, particularly in optoelectronics and nanoscience. The ability to functionalize the molecule via its bromine atom allows for the incorporation of chromophores, photosensitizers, and other functional units.

A notable emerging application is the use of 1-Bromo-3,5-dimethoxybenzene in the synthesis of sophisticated photosensitizers. It is a starting material for creating symmetrical benzimidazole (B57391) ruthenium complexes that contain pyrene (B120774) groups. guidechem.com These complexes are excellent photosensitizers and possess pyrene "anchors" that allow them to be immobilized on the surface of carbon nanomaterials like graphene and highly oriented pyrolytic graphite (B72142) (HOPG). guidechem.com This integration of molecular photosensitizers with nanomaterials is a key area of research for developing new light-harvesting systems, sensors, and photocatalysts.

| Starting Material | Resulting Material/System | Field of Application |

| 1-Bromo-3,5-dimethoxybenzene | Symmetrical benzimidazole ruthenium complex with pyrene groups | Photosensitizers |

| Ruthenium-pyrene complex | Immobilization on graphene or HOPG | Nanoscience, Optoelectronics |

Multi-component Reactions and Combinatorial Synthesis Utilizing 1-Bromo-3,5-dimethoxybenzene

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.orgrsc.org Similarly, combinatorial synthesis aims to create large libraries of related compounds for high-throughput screening.

1-Bromo-3,5-dimethoxybenzene is an ideal building block for these strategies. Its defined structure and single reactive site (the C-Br bond) make it a perfect scaffold to introduce diversity. Future research will likely see its increased use in developing novel MCRs. For example, palladium-catalyzed MCRs involving an aryl halide, an isocyanide, and another coupling partner are powerful tools for synthesizing heterocyclic compounds like quinazolinones. mdpi.com

In combinatorial chemistry, the compound can be used as a common starting material in parallel synthesis. By reacting it with a diverse array of boronic acids, alkynes, amines, or other nucleophiles through established cross-coupling protocols, large libraries of 3,5-dimethoxyphenyl derivatives can be generated. These libraries can then be screened for new biological activities, leading to the rapid identification of new drug leads or functional materials. The development of robust, automated, and high-throughput MCR and combinatorial strategies utilizing this versatile aryl halide is a significant area for future exploration. acs.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-bromo-3,5-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves Vilsmeier formylation, where 1-bromo-3,5-dimethoxybenzene is synthesized via phosphorylation of DMF with POCl₃, followed by reaction with the precursor aromatic compound. Optimization includes maintaining low temperatures (0°C) during reagent addition and controlled heating (100°C) for 4 hours to achieve 78% yield after purification by column chromatography . Alternative methods utilize bromine-lithium exchange with n-BuLi in THF at –78°C, though this approach may require precise stoichiometry and quenching protocols to avoid side reactions .

Q. How is 1-bromo-3,5-dimethoxybenzene characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The methoxy groups (–OCH₃) typically appear as singlets at δ 3.8–3.9 ppm in ¹H NMR, while the aromatic protons resonate as a singlet (δ ~6.5 ppm) due to symmetry. Bromine’s inductive effect deshields adjacent carbons in ¹³C NMR. Gas chromatography (GC) with >95.0% purity thresholds and silica gel chromatography (e.g., EtOAc/hexane gradients) are standard for purity assessment .

Q. What are typical applications of 1-bromo-3,5-dimethoxybenzene in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : It serves as an aryl halide coupling partner in C-H arylation and Mizoroki-Heck reactions. For example, Pd(OAc)₂ with P(n-Bu)Ad₂ as a ligand enables regioselective coupling at 120°C in DMA, yielding triarylimidazoles (68% yield). Base selection (K₂CO₃ vs. NaOt-Bu) and solvent polarity significantly impact reaction efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts alkenylation with 1-bromo-3,5-dimethoxybenzene be addressed?

- Methodological Answer : The electron-donating methoxy groups direct electrophilic attack to the para position relative to bromine. In iodine(III)-mediated alkenylation, steric and electronic effects dominate: 1-bromo-3,5-dimethoxybenzene exclusively reacts at the 2-position, whereas less hindered arenes (e.g., anisole) yield para/ortho mixtures. Optimizing electrophile reactivity and solvent polarity (e.g., using 1,2-dichloroethane) enhances selectivity .

Q. Why do bromine-lithium exchange reactions with 1-bromo-3,5-dimethoxybenzene sometimes fail, and how can this be mitigated?

- Methodological Answer : Failures may arise from insufficient low-temperature control (–78°C) or competing side reactions (e.g., lithium-halogen scrambling). Evidence shows that substituting 1-bromo-3,5-dimethoxybenzene with pre-lithiated intermediates or using protective groups (e.g., MOM-Cl) on competing functional groups can improve success rates . Alternative strategies include switching to milder bases or adjusting solvent polarity (THF vs. toluene) .

Q. How can multi-step syntheses leverage 1-bromo-3,5-dimethoxybenzene as a building block for complex molecules?

- Methodological Answer : It is a versatile precursor for benzophenone derivatives and bioactive molecules. For example, Vilsmeier formylation converts it to 3,5-dimethoxybenzaldehyde, a key intermediate in alternariol synthesis. Subsequent acetal protection and cross-coupling with aryl lithium reagents enable access to polycyclic structures, though steric hindrance may necessitate iterative optimization of coupling conditions .

Q. What side reactions occur during functionalization of 1-bromo-3,5-dimethoxybenzene, and how are they minimized?

- Methodological Answer : Common issues include over-alkylation, debromination under strong reducing conditions, and oxidative degradation. For example, in Pd-catalyzed reactions, ligand decomposition or excessive heating can form Pd black, reducing catalytic efficiency. Mitigation involves rigorous exclusion of oxygen, precise temperature control, and using stabilizing ligands (e.g., P(n-Bu)Ad₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.